N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
N-((1-(Thiophen-3-yl)cyclopentyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core fused with a carboxamide group. The molecule is further substituted with a cyclopentylmethyl moiety bearing a thiophen-3-yl group.
Properties
IUPAC Name |
N-[(1-thiophen-3-ylcyclopentyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS2/c21-16(12-3-4-14-15(9-12)20-23-19-14)18-11-17(6-1-2-7-17)13-5-8-22-10-13/h3-5,8-10H,1-2,6-7,11H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQWNYJUZURPDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC3=NSN=C3C=C2)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyclopentyl group: This step often involves the use of cyclopentyl halides in the presence of a base to facilitate nucleophilic substitution.
Coupling with benzo[c][1,2,5]thiadiazole: This is usually done through palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, under inert atmosphere conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiadiazole ring or the amide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and benzo[c][1,2,5]thiadiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong bases like sodium hydride (NaH) for nucleophilic substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced amides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites or alter receptor signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Comparison with Similar Thiadiazole Derivatives
Core Heterocyclic Framework
- Benzo[c][1,2,5]thiadiazole vs. 1,3,4-Thiadiazole: The target compound’s benzo[c][1,2,5]thiadiazole core is distinct from simpler 1,3,4-thiadiazole derivatives (e.g., N-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide ).
Carboxamide Substituent :
The carboxamide group at position 5 is a common feature in bioactive thiadiazoles. For example, compound 3a in (N-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide) shares this functional group but lacks the fused aromatic system, resulting in reduced planarity and electronic effects .
Cyclopentyl-Thiophene Substituent
- Cyclopentylmethyl vs. Cyclopropane: The cyclopentylmethyl group in the target compound contrasts with cyclopropane-containing analogs (e.g., compound 50 in : 1-(benzo[d][1,3]dioxol-5-yl)-N-(thiazol-2-yl)cyclopropanecarboxamide).
Thiophen-3-yl vs. Phenyl/Thiazole :
The thiophen-3-yl substituent introduces sulfur-based electron-richness, differing from phenyl or thiazole groups in analogs like 9a–e (). This substitution could modulate solubility and binding interactions, as seen in thiophene-containing anticancer agents .
Anticancer Activity
- Thiadiazole Derivatives with IC₅₀ Data: While direct data for the target compound is unavailable, structurally related thiadiazoles exhibit potent anticancer activity. For instance, compounds 7b (IC₅₀ = 1.61 ± 1.92 µg/mL) and 11 (IC₅₀ = 1.98 ± 1.22 µg/mL) from demonstrate that carboxamide-thiadiazole hybrids are effective against HepG-2 hepatocellular carcinoma cells . The target compound’s fused aromatic system may enhance cytotoxicity by promoting DNA intercalation or enzyme inhibition.
Enzyme Binding and Selectivity
- Docking Studies :
highlights the importance of triazole-thiazole-acetamide derivatives in molecular docking, where substituents like bromophenyl (9c ) enhance binding to active sites . The thiophen-3-yl group in the target compound could similarly improve selectivity for sulfur-interacting enzymes (e.g., kinases or cytochrome P450 isoforms).
Carboxamide Formation
- HATU-Mediated Coupling :
The target compound’s carboxamide group likely employs coupling reagents like HATU, as seen in for synthesizing N-(thiazol-2-yl)cyclopropanecarboxamides . This method ensures high yields and purity (>95%) compared to older hydrazine-based routes () .
Cyclopentyl-Thiophene Integration
- Multistep Functionalization: The cyclopentyl-thiophene moiety may require sequential Friedel-Crafts alkylation and Suzuki-Miyaura coupling, analogous to biphenyl-thiazole syntheses in . This contrasts with simpler substitutions in non-cyclopentyl derivatives (e.g., acetaldehyde-derived carbohydrazides in ) .
Biological Activity
N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure that includes a thiophene ring, a cyclopentyl group, and a benzo[c][1,2,5]thiadiazole moiety. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Thiophene Ring : Achieved through cyclization of appropriate precursors.
- Introduction of the Cyclopentyl Group : Utilizes cyclopentyl halides in nucleophilic substitution reactions.
- Coupling with Benzo[c][1,2,5]thiadiazole : Often performed via palladium-catalyzed cross-coupling reactions.
This synthetic pathway is crucial for obtaining compounds with desired biological activities.
Anticancer Properties
Recent studies have indicated that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant anticancer activity. For instance:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
- Case Study : A derivative similar to this compound demonstrated an IC50 value of 0.17 µM against certain cancer cell lines, indicating potent growth inhibition .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- In vitro Studies : Research has demonstrated that derivatives exhibit inhibitory effects against various pathogens such as Staphylococcus aureus and Candida albicans. For example, another thiadiazole derivative exhibited an MIC value of 0.08 µg/mL against Candida albicans, comparable to standard antifungal treatments .
Antidiabetic Effects
Compounds with similar structures have been investigated for their antidiabetic properties:
- Activity : Some derivatives have shown significant inhibition of α-glucosidase and α-amylase enzymes, which are crucial in carbohydrate metabolism.
- Comparative Study : In tests against known antidiabetic drugs like glibenclamide, certain thiadiazole derivatives exhibited comparable or superior efficacy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
- Thiadiazole Ring : Acts as a pharmacophore contributing to the overall biological activity.
- Substituents : Modifications at specific positions on the thiadiazole or aromatic rings can enhance or diminish activity against various targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
